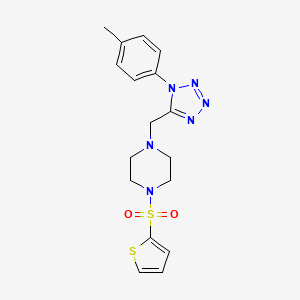

1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

The compound 1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine features a piperazine core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 4-position with a p-tolyltetrazolylmethyl moiety. The thiophene sulfonyl group contributes electron-withdrawing properties, while the p-tolyl (4-methylphenyl) group on the tetrazole ring introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S2/c1-14-4-6-15(7-5-14)23-16(18-19-20-23)13-21-8-10-22(11-9-21)27(24,25)17-3-2-12-26-17/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEJLVULAWTOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine core, followed by the introduction of the thiophen-2-ylsulfonyl group through sulfonylation reactions. The p-tolyl-tetrazolylmethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Variations in the Sulfonyl Group

1-((2,4-Difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine ():

Replacing the thiophene-2-sulfonyl group with a 2,4-difluorophenylsulfonyl moiety enhances electron-withdrawing effects and may alter binding affinity due to fluorine's electronegativity. This substitution could improve metabolic stability but reduce solubility compared to the thiophene analog.- The 4-methoxyphenyl substituent on the tetrazole introduces electron-donating effects, contrasting with the p-tolyl group's methyl in the target compound.

Modifications on the Tetrazole Ring

- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): The tetrazole is substituted with a 4-fluorobenzyl group instead of p-tolyl. The 4-methylpiperazine (vs. unsubstituted piperazine in the target compound) may influence basicity and pharmacokinetics.

1-(4-Substituted-phenylsulfonyl)-4-((1-substituted-tetrazol-5-yl)methyl)piperazines ():

A library of analogs with varying aryl sulfonyl and tetrazole substituents (e.g., phenyl, nitro groups) highlights how electronic and steric changes impact reactivity and bioactivity. For instance, electron-deficient aryl sulfonyl groups may enhance electrophilic reactivity in coupling reactions.

Piperazine Core Modifications

Cytotoxic Activity

Anti-inflammatory Properties

- Cyclizine analogs (): Derivatives with diphenylmethyl groups exhibit anti-inflammatory effects in rodent models. The target compound’s tetrazole and sulfonyl groups may modulate histamine or cytokine pathways comparably.

Physicochemical Properties

Biological Activity

1-(Thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound with potential biological activity. This compound features a piperazine ring and has been investigated for its antimicrobial and anticancer properties, among other therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the piperazine core. The thiophen-2-ylsulfonyl group is introduced through sulfonylation, followed by the addition of the p-tolyl-tetrazolylmethyl group via nucleophilic substitution reactions. The structure can be represented as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Thiophen-2-ylsulfonyl Group | A thiophene ring substituted with a sulfonyl group. |

| p-Tolyl-tetrazolylmethyl Group | A p-tolyl group attached to a tetrazole, contributing to its biological activity. |

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or activator, resulting in various biological responses depending on the context of its application, such as antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that compounds containing piperazine structures often exhibit significant antimicrobial activity. The presence of the thiophen and tetrazole groups may enhance this effect, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Anticancer Activity

In studies assessing anticancer properties, derivatives of piperazine have shown promise in inhibiting cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to this compound). Results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Screening

In another investigation, a series of piperazine-based compounds were screened for anticancer activity against several cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Broad-spectrum against bacteria | Inhibition of bacterial enzyme systems |

| Anticancer | Significant inhibition of cancer cells | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.